4-(Octyloxy)phenyl 4-(undecyloxy)benzoate

Description

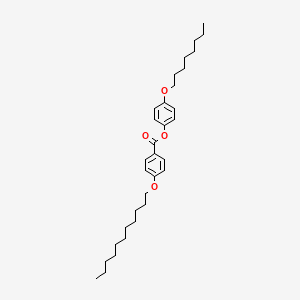

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is a liquid crystalline compound belonging to the family of alkoxy benzoate esters. Its molecular structure comprises two aromatic rings connected via ester linkages, with octyloxy (C₈H₁₇O-) and undecyloxy (C₁₁H₂₃O-) chains attached to the para positions of the phenyl groups. These alkoxy chains play a critical role in determining its mesomorphic behavior, thermal stability, and optical properties. The compound is typically synthesized through esterification reactions involving substituted benzoyl chlorides and phenolic intermediates under anhydrous conditions .

Properties

IUPAC Name |

(4-octoxyphenyl) 4-undecoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-3-5-7-9-11-12-13-15-17-26-34-29-20-18-28(19-21-29)32(33)36-31-24-22-30(23-25-31)35-27-16-14-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCLGNVREPOYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate typically involves the esterification reaction between 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate has several applications in scientific research:

Liquid Crystals: It is used in the formulation of liquid crystal materials due to its mesogenic properties, which are essential for the development of display technologies.

Polymer Science: The compound is utilized in the synthesis of liquid crystalline polymers, which have applications in advanced materials and nanotechnology.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific ester functionalities.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is primarily related to its ability to form stable ester bonds and its mesogenic properties. In liquid crystal applications, the compound aligns in a specific orientation under an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include interactions with other mesogenic molecules and the formation of ordered structures.

Comparison with Similar Compounds

4-(Octyloxy)phenyl 4-(Pentyloxy)benzoate

- Molecular Formula : C₂₆H₃₆O₄

- Average Mass : 412.570 g/mol

- Key Differences : The pentyloxy chain (C₅H₁₁O-) is shorter than the undecyloxy chain (C₁₁H₂₃O-), leading to reduced molecular weight (412.57 vs. ~456.66 g/mol for the target compound).

- Impact on Properties : Shorter chains generally lower melting points and reduce mesophase stability due to decreased van der Waals interactions. This compound’s mesomorphic range is expected to be narrower compared to the undecyloxy analog .

4-n-Octyloxyphenyl 4-Pentylbenzoate

- Molecular Formula : C₂₆H₃₆O₃

- Average Mass : 396.57 g/mol

- Key Differences : The absence of an oxygen atom in the benzoate group and a pentyl chain (vs. undecyloxy) result in lower polarity and molecular weight.

- Impact on Properties : Reduced oxygen content may decrease intermolecular hydrogen bonding, affecting liquid crystalline phase transitions. This compound’s thermal stability is likely lower than that of the target compound .

4-(4-Chlorobenzoyloxy)Phenyl 4-(Octyloxy)benzoate (C8)

- Key Differences : Incorporates a chlorobenzoyloxy group instead of an undecyloxy chain.

- Impact on Properties : The electron-withdrawing chlorine atom enhances photostability but may reduce mesophase temperature ranges due to steric and electronic effects .

Functional Group Variations

4-(Undecyloxy)phenyl Diazenylbenzoyloxybenzoate

4-Octyloxybenzaldehyde

- Molecular Formula : C₁₅H₂₂O₂

- Average Mass : 234.33 g/mol

- Key Differences : An aldehyde group replaces the benzoate ester.

- Impact on Properties: The absence of ester linkages eliminates liquid crystalline behavior, reducing applications in display technologies. The compound’s lower molecular weight enhances volatility .

Thermal and Optical Properties

Phase Transition Temperatures

*Estimated based on analog data.

Biological Activity

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is a compound that belongs to the class of benzoate esters, characterized by its unique molecular structure which includes long hydrocarbon chains. This compound has garnered attention in various scientific fields due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- Canonical SMILES : CCCCCCCCOC1=CC=C(C=C1)C(=O)OC(CCCCCCCCC)C(=O)O

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of phenolic compounds with long-chain alcohols under acidic conditions. The synthetic route can be optimized based on desired yields and purity levels.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. These compounds have been tested against various viruses, showing potential in inhibiting viral replication. For instance, studies have demonstrated that certain benzoate esters can disrupt viral entry into host cells, thereby preventing infection.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell types, including breast and prostate cancer cells.

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. It exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy against influenza virus.

- Method : In vitro assays using MDCK cells.

- Findings : The compound reduced viral titers by up to 80% at specific concentrations.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay for cell viability.

- Findings : IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.

-

Antimicrobial Study :

- Objective : To test efficacy against Staphylococcus aureus.

- Method : Disc diffusion method.

- Findings : Zones of inhibition ranged from 12-18 mm depending on concentration.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antiviral | Influenza Virus | In vitro MDCK cells | Reduction in viral titers by 80% |

| Anticancer | MCF-7 Breast Cancer | MTT Assay | IC50 = 15 µM |

| Antimicrobial | Staphylococcus aureus | Disc Diffusion | Inhibition zones: 12-18 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.